Molecular Architecture and Structural Elucidation
Molecular Architecture and Structural Elucidation
An In-Depth Technical Guide to the Structure and Application of Boc-N-Me-Phe-DCHA
Prepared by a Senior Application Scientist
This guide provides a comprehensive examination of N-α-tert-Butoxycarbonyl-N-α-methyl-phenylalanine dicyclohexylammonium salt (Boc-N-Me-Phe-DCHA), a specialized amino acid derivative crucial for advanced peptide synthesis. We will dissect its molecular architecture, explore the functional significance of each chemical moiety, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.
Boc-N-Me-Phe-DCHA is not a single covalent molecule but an ionic salt complex. This structure is deliberately engineered to enhance the stability, handling, and solubility of the core amino acid derivative, N-Boc-N-methyl-phenylalanine, making it highly suitable for synthetic applications, particularly in solid-phase peptide synthesis (SPPS).[1][2] The compound consists of two distinct components: the protected amino acid anion and the dicyclohexylammonium cation.
The Core Amino Acid: N-Boc-N-methyl-phenylalanine
The core of the compound is a derivative of phenylalanine, an amino acid with a benzyl side chain. Two critical modifications are made to the standard phenylalanine structure:
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N-α-methylation : A methyl group is attached to the alpha-amine nitrogen. This modification is of paramount importance in medicinal chemistry. It introduces steric hindrance that can protect the resulting peptide backbone from enzymatic degradation by proteases. Furthermore, N-methylation restricts the conformational flexibility of the peptide chain, which can lock the molecule into a bioactive conformation and enhance its binding affinity to therapeutic targets.
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Boc Protecting Group : The alpha-amine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is an acid-labile protecting group, stable under a wide range of reaction conditions but cleanly removable with moderate acids like trifluoroacetic acid (TFA).[3] Its function is to prevent the nucleophilic amine from participating in unwanted side reactions during the activation and coupling of the carboxylic acid group.[4]
The Counter-ion: Dicyclohexylammonium (DCHA)
The N-Boc-N-methyl-phenylalanine is an acid. To improve its handling characteristics, it is reacted with dicyclohexylamine to form a stable, crystalline salt.[2] The free acid form can be oily or difficult to crystallize, whereas the DCHA salt is typically a free-flowing white powder with a distinct melting point, making it easier to store, weigh, and handle accurately.[2] The DCHA salt form also enhances solubility in organic solvents commonly used in peptide synthesis.[1]
Chirality: L- and D- Isomers
Boc-N-Me-Phe-DCHA is a chiral molecule and is commercially available as both the L- and D-enantiomers.
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Boc-N-Me-L-Phe-DCHA (CAS No: 40163-88-0) is derived from the naturally occurring L-phenylalanine.[2]
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Boc-N-Me-D-Phe-DCHA (CAS No: 102185-45-5) is derived from the non-natural D-phenylalanine.[5]
The use of D-amino acids is a key strategy in drug design to increase the metabolic stability of peptides and to explore novel structural conformations for receptor binding.[6]
Structural Visualization
The ionic interaction between the deprotonated carboxylic acid of the Boc-amino acid and the protonated amine of dicyclohexylamine forms the stable salt.
Caption: Ionic structure of Boc-N-Me-Phe-DCHA salt.
Physicochemical Properties
The physical and chemical characteristics of Boc-N-Me-Phe-DCHA are critical for its storage, handling, and application in synthesis. The data presented below is a compilation from various suppliers for both L- and D-isomers.
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₄₄N₂O₄ (or C₁₅H₂₁NO₄·C₁₂H₂₃N) | [1][2] |
| Molecular Weight | ~460.7 g/mol | [1][2][] |
| Appearance | Off-white to white crystalline powder | [2] |
| Melting Point | 173 - 180 °C | [2][] |
| Purity (HPLC) | ≥ 98% or ≥ 99% | [2][4][] |
| Optical Rotation [a]D20 | L-isomer: -25 ± 2° (c=1 in MeOH) | [2] |
| D-isomer: +24.5 ± 1° (c=1 in MeOH) | [4] | |
| Storage Conditions | 0 - 8 °C, protect from moisture | [2][4] |
| Solubility | Soluble in DMSO, DCM, Chloroform, Ethyl Acetate | [1][8] |
Role in Synthetic Chemistry: A Self-Validating System
The structure of Boc-N-Me-Phe-DCHA is a self-validating system for peptide synthesis. Each component serves a purpose that ensures the fidelity of the subsequent synthetic steps.
Synthesis Workflow Logic
The general workflow for utilizing this compound involves liberating the free acid, activating it, and coupling it to a peptide chain.
Caption: General workflow for using Boc-N-Me-Phe-DCHA in SPPS.
Experimental Protocol: Incorporation into a Peptide Sequence
This protocol provides a trusted methodology for the incorporation of Boc-N-Me-Phe into a peptide sequence using standard manual Boc-chemistry solid-phase peptide synthesis (SPPS).
Objective: To couple Boc-N-Me-Phe to a resin-bound peptide chain (H₂N-Peptide-Resin).
Materials:
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Boc-N-Me-Phe-DCHA (L- or D-isomer)
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H₂N-Peptide-Resin (e.g., MBHA resin)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
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HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
10% (v/v) DIPEA in DMF
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5% (w/v) 1-Hydroxybenzotriazole (HOBt) in DMF (optional, as HBTU contains HOBt)
Step-by-Step Methodology
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Resin Preparation:
-
Swell the H₂N-Peptide-Resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Perform a neutralization step by washing the resin with 10% DIPEA in DMF for 2 minutes, then drain.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess base.
-
-
Preparation of the Activated Amino Acid:
-
Causality: The DCHA salt must be converted to the free acid to allow for activation. The subsequent activation with HBTU creates a highly reactive HOBt-ester intermediate, facilitating efficient amide bond formation.
-
In a separate vial, dissolve Boc-N-Me-Phe-DCHA (3 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Add HBTU (3 eq.) and dissolve.
-
Just before adding to the resin, add DIPEA (6 eq.). The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution from Step 2 to the prepared resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours. N-methylated amino acids often couple more slowly than their non-methylated counterparts due to steric hindrance, so an extended coupling time is advised.
-
Validation: To ensure the reaction is complete, a small sample of resin can be taken for a Kaiser test. Note: The Kaiser test will be negative as it tests for primary amines, and the N-terminal amine is now a secondary amine after coupling. A chloranil test is more appropriate for secondary amines.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
-
Boc Deprotection (for subsequent coupling):
-
Causality: The Boc group must be removed to expose the N-terminal amine for the next coupling cycle. TFA is the standard reagent for this purpose.
-
Treat the resin with 50% TFA in DCM for 2 minutes. Drain.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DMF (3x) to remove residual acid and prepare for the next cycle. The resin is now H₂N-(N-Me-Phe)-Peptide-Resin, ready for the next coupling step.
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Conclusion
Boc-N-Me-Phe-DCHA is a highly specialized and strategically designed building block for peptide synthesis. Its structure, as a stable and easy-to-handle DCHA salt of an N-protected, N-methylated amino acid, provides chemists and drug developers with a reliable tool to introduce unique properties into peptides.[4][9] Understanding the function of each component—the acid-labile Boc group for protection, the N-methyl group for conformational control and enzymatic stability, and the DCHA salt for improved handling—is key to leveraging its full potential in the development of novel peptide therapeutics.[1]
References
- Vertex AI Search. (n.d.).
-
J&K Scientific. (n.d.). Boc-N-methyl-D-phenylalanine dicyclohexylammonium salt | 102185-45-5. Retrieved January 2, 2026, from [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-N-Me-Phe-OH . DCHA Novabiochem 40163-88-0 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. apexbt.com [apexbt.com]
- 6. tcichemicals.com [tcichemicals.com]
- 8. BOC-D-MEPHE-OH DCHA | 102185-45-5 [chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
